3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system with a methyl group at position 9 and a methylamino substituent at position 2.
- Thiazolidinone moiety: Substituted with a 4-methoxyphenethyl group at position 3 and a thioxo group at position 2.
- Z-configuration: The double bond between the thiazolidinone and pyrido-pyrimidinone moieties ensures a planar geometry critical for molecular interactions .
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-14-5-4-11-26-20(14)25-19(24-2)17(21(26)28)13-18-22(29)27(23(31)32-18)12-10-15-6-8-16(30-3)9-7-15/h4-9,11,13,24H,10,12H2,1-3H3/b18-13- |
InChI Key |
LHYIHLDEMZENFN-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl ethyl derivatives, thiazolidinone precursors, and pyridopyrimidine intermediates. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like potassium carbonate or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It could be studied for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of specialty chemicals or materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of “3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone and pyridopyrimidine moieties may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares core motifs with several derivatives reported in the literature. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The pyrido-pyrimidinone core in the target compound differs from the pyrazolo-pyrimidinone in 10a/b (), which may influence electronic properties and binding affinity. The Z-configured thiazolidinone linkage is conserved across analogs (e.g., ), suggesting stereochemical stability is critical for activity .
Substituent Effects: Thiazolidinone Substituents:
- The 4-methoxyphenethyl group in the target compound introduces electron-donating methoxy groups, enhancing lipophilicity compared to phenyl (10a) or chlorophenyl (10b) groups .
- Benzyl substituents () may reduce solubility due to hydrophobicity . Pyrimidinone Substituents:
- Methylamino (target) vs. morpholinylpropylamino (): The latter may improve solubility via polar morpholine but increase steric bulk.
Electronic and Steric Considerations
- Methoxy vs. Chloro Substituents : The 4-methoxy group in the target compound may reduce reactivity compared to electron-withdrawing chloro substituents in 10b, altering bioavailability .
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel thiazolidinone derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's complex structure includes a thiazolidinone moiety, which is known for its pharmacological significance. The presence of the methoxyphenyl group is particularly noteworthy due to its influence on the compound's biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2S |
| Molecular Weight | 398.54 g/mol |
| IUPAC Name | 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily stems from its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in cell proliferation and inflammation. The thiazolidinone ring is particularly effective in modulating signaling pathways associated with cancer cell growth and inflammatory responses.
Key Mechanisms
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin in some cases .
- Antitumor Effects : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties through Minimum Inhibitory Concentration (MIC) assays. Results indicated:
| Bacteria Type | MIC (µg/mL) |
|---|---|
| Gram-positive | 8 - 16 |
| Gram-negative | 16 - 32 |
These findings suggest that the compound possesses substantial potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.0 |
These results indicate that the compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and therapeutic potential.
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to the control group, indicating potent anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
